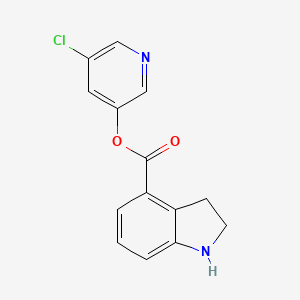

GRL-1720

Description

BenchChem offers high-quality GRL-1720 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRL-1720 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2O2 |

|---|---|

Molecular Weight |

274.70 g/mol |

IUPAC Name |

(5-chloro-3-pyridinyl) 2,3-dihydro-1H-indole-4-carboxylate |

InChI |

InChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2 |

InChI Key |

JROSKNTUYSPHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

GRL-1720: A Technical Guide to its Mechanism of Action on SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action, quantitative inhibitory data, and experimental protocols related to GRL-1720, an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).

Introduction: SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

The SARS-CoV-2 virus relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2][3][4] This crucial enzyme cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites to produce functional non-structural proteins essential for the viral life cycle.[2][5][6] The cleavage sites recognized by Mpro are not typically found in human proteases, making it a prime target for the development of specific antiviral therapeutics with a potentially high safety margin.[1][7] Mpro functions as a homodimer, and this dimerization is essential for its catalytic activity.[2][8] The active site contains a Cys-His catalytic dyad (Cys-145 and His-41) that is fundamental to its proteolytic function.[8][9]

GRL-1720: An Irreversible Covalent Inhibitor

GRL-1720 is a small molecule compound containing an indoline moiety that has been identified as a potent inhibitor of SARS-CoV-2 Mpro.[8] It functions as an irreversible, covalent inhibitor, which means it forms a permanent bond with the enzyme, leading to its inactivation.[6][7][8] This mechanism offers a durable inhibition of viral replication.

Mechanism of Action

GRL-1720 specifically targets the catalytic cysteine (Cys-145) in the Mpro active site.[7][8] The catalytic dyad, His-41 and Cys-145, engages in a nucleophilic attack on the ester carbon of GRL-1720.[8] This results in the formation of a stable thioester covalent bond between the sulfur atom of Cys-145 and the carbonyl indoline moiety of the inhibitor.[6][8] This covalent modification permanently blocks the active site, preventing the protease from binding to and cleaving the viral polyproteins, thereby halting viral replication.[7][8]

Mass spectrometry and thermal shift assay data corroborate this covalent binding mechanism.[8] Differential scanning fluorimetry has shown that the melting temperature (Tm) of Mpro decreases in the presence of GRL-1720, a phenomenon associated with the destabilization of a protein's structure upon covalent modification.[8][10]

Caption: Mechanism of GRL-1720 inhibition of SARS-CoV-2 Mpro.

Quantitative Inhibitory Data

The inhibitory potency of GRL-1720 has been quantified through various biochemical and cell-based assays. The data highlights its time-dependent inhibition and its effectiveness in a cellular context.

| Parameter | Value | Assay Type | Notes | Reference |

| IC₅₀ | 0.32 ± 0.02 µM | Enzymatic (FRET) | After 10-minute incubation. | [6][8] |

| Kᵢ | 2.15 ± 0.49 µM | Enzymatic (Kinetics) | Inhibition constant. | [6][8][11] |

| kᵢₙₐ꜀ₜ | 2.53 ± 0.27 min⁻¹ | Enzymatic (Kinetics) | Inactivation rate constant. | [6][8][11] |

| kᵢₙₐ꜀ₜ/Kᵢ | 19,610 M⁻¹s⁻¹ | Enzymatic (Kinetics) | Second-order rate constant. | [8] |

| EC₅₀ | 15 ± 4 µM | Antiviral (VeroE6 cells) | 50% effective concentration in blocking SARS-CoV-2 replication. | [8][12] |

| CC₅₀ | >100 µM | Cytotoxicity (VeroE6 cells) | 50% cytotoxic concentration. | [8] |

Experimental Protocols

The characterization of GRL-1720 involved several key experimental methodologies, primarily focused on assessing its enzymatic inhibition and antiviral efficacy.

FRET-Based Mpro Enzymatic Assay

This assay is widely used for high-throughput screening of Mpro inhibitors.[1][13][14]

-

Principle: The assay utilizes a synthetic peptide substrate that mimics an Mpro cleavage site, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl).[1][7] In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET).[1] Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[1] Inhibitors prevent this cleavage, resulting in a lower fluorescence signal.[1]

-

Protocol Outline:

-

Preparation: Recombinant SARS-CoV-2 Mpro is diluted to a working concentration (e.g., 40 nM) in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[1] The FRET substrate is dissolved in DMSO and then diluted in the assay buffer.[1]

-

Reaction Setup: The assay is typically performed in black 96- or 384-well microplates.[1]

-

Initiation and Measurement:

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence signal over time. The percent inhibition is calculated relative to the uninhibited control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

Antiviral Cell-Based Assay

This assay determines the efficacy of the inhibitor in preventing viral replication and cytopathic effects in a cellular environment.[8]

-

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., VeroE6) are infected with the virus and simultaneously treated with the inhibitor.[8][15] The effectiveness of the compound is measured by quantifying the reduction in viral load or by observing the protection from virus-induced cell death.[8][16]

-

Protocol Outline:

-

Cell Culture: VeroE6 cells are seeded in multi-well plates and grown to confluence.

-

Infection and Treatment: Cells are exposed to SARS-CoV-2 (e.g., WK-521 strain) for 1 hour.[8][15]

-

Incubation: The virus inoculum is washed out, and fresh culture medium containing various concentrations of GRL-1720 is added to the cells.[8][15] The cells are then cultured for a period, typically 3 days.[8][12][15]

-

Quantification of Viral Load:

-

Assessment of Cytotoxicity and Cytopathic Effect (CPE):

-

Cell viability is assessed in parallel using methods like WST-8 assays to determine the CC₅₀.

-

The protective effect of the compound against virus-induced cell death (CPE) can be observed and documented using light microscopy or quantified with immunocytochemistry.[8]

-

-

Data Analysis: The viral copy numbers are plotted against the inhibitor concentration to calculate the EC₅₀ value.

-

Conclusion

GRL-1720 is a potent, time-dependent, irreversible inhibitor of SARS-CoV-2 Mpro.[6][8] Its mechanism of action involves the formation of a covalent thioester bond with the catalytic Cys-145 residue, effectively inactivating the enzyme.[6][8] This potent biochemical activity translates to effective antiviral action in cell-based models, where it blocks SARS-CoV-2 replication at non-toxic concentrations.[8] The detailed kinetic parameters and established experimental protocols provide a solid foundation for further preclinical and clinical development of GRL-1720 and related indole-containing compounds as potential therapeutics for COVID-19.

References

- 1. benchchem.com [benchchem.com]

- 2. ajuronline.org [ajuronline.org]

- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coronavirus main proteinase (3CLpro) structure: basis for design of anti-SARS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sfu.ca [sfu.ca]

- 10. researchgate.net [researchgate.net]

- 11. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of GRL-1720: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GRL-1720 has emerged as a significant small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of GRL-1720, intended for researchers and professionals in the field of drug development.

Discovery and Antiviral Activity

GRL-1720 was identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics. The inhibition of Mpro effectively blocks viral replication.

Initial studies characterized GRL-1720 alongside a related compound, 5h, both containing an indole moiety and targeting the SARS-CoV-2 Mpro.[2][3] In cell-based assays using VeroE6 cells, GRL-1720 demonstrated significant antiviral activity against SARS-CoV-2.[2][3]

Quantitative Antiviral Data

The antiviral and inhibitory activities of GRL-1720 have been quantified through various assays. The following table summarizes the key quantitative data for GRL-1720.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| EC50 | 15 ± 4 µM | VeroE6 cells, RNA-qPCR | [2][3] |

| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro Inhibition Assay (10 min incubation) | [4] |

| CC50 | >100 µM | VeroE6 cells | [2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.

Mechanism of Action: Targeting the Main Protease

GRL-1720 functions as an inhibitor of the SARS-CoV-2 main protease.[1][4] This viral enzyme is a cysteine protease responsible for processing the viral polyprotein into mature non-structural proteins that are essential for viral replication and transcription. By inhibiting Mpro, GRL-1720 disrupts this crucial step in the viral life cycle.

The inhibition of Mpro by GRL-1720 prevents the formation of the viral replication-transcription complex, thereby halting the production of new viral particles. The signaling pathway diagram below illustrates the central role of Mpro in the viral replication cycle and the point of intervention for GRL-1720.

Synthesis of GRL-1720

While a detailed, step-by-step synthesis protocol for GRL-1720 is not publicly available, the general synthetic method for the class of 5-chloropyridinyl ester inhibitors, to which GRL-1720 belongs, has been described. The synthesis involves the esterification of 5-chloro-3-pyridinol with a corresponding indole carboxylic acid.

The probable synthetic route for GRL-1720 is outlined in the workflow diagram below. This process involves the coupling of a specific indole-2-carboxylic acid with 5-chloro-3-pyridinol, likely facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Experimental Protocols

Antiviral Activity Assay (Cell-based)

The antiviral activity of GRL-1720 was determined using a cell-based assay with VeroE6 cells, which are susceptible to SARS-CoV-2 infection.

-

Cell Seeding: VeroE6 cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with serial dilutions of GRL-1720.

-

Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.

-

Quantification of Viral Load: The viral load in the cell culture supernatant is quantified using one of the following methods:

-

RT-qPCR: Viral RNA is extracted from the supernatant and quantified by reverse transcription-quantitative polymerase chain reaction.

-

Immunocytochemistry: Cells are fixed and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells is then determined by microscopy.

-

Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is observed and quantified.

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

The inhibitory activity of GRL-1720 against the SARS-CoV-2 Mpro is typically assessed using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

-

Reagents and Buffers:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

A fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a FRET pair (e.g., Edans/Dabcyl).

-

Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate salts and reducing agents).

-

-

Assay Procedure:

-

Serial dilutions of GRL-1720 are prepared in the assay buffer.

-

The Mpro enzyme is pre-incubated with the different concentrations of GRL-1720 for a specific time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.

-

The percentage of inhibition is calculated for each concentration of GRL-1720 relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve of inhibition percentage versus inhibitor concentration.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GRL-1720: A Covalent Inhibitor of Viral Proteases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral threats, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One of the most critical targets for antiviral drug development is the viral protease, an enzyme essential for the viral life cycle. GRL-1720 is a small molecule compound that has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This technical guide provides an in-depth overview of GRL-1720, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

GRL-1720 acts as an irreversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1] The catalytic activity of Mpro relies on a cysteine-histidine dyad (Cys-145 and His-41) in its active site. The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic Cys-145 on the ester carbon of GRL-1720.[1] This results in the formation of a covalent bond between the inhibitor and the protease, specifically an acylation of the Cys-145 residue.[1] Following this acylation, the chloropyridinyl group of GRL-1720 departs, leaving the carbonyl indoline moiety covalently attached to the enzyme.[1] This irreversible modification of the active site renders the protease inactive, thereby disrupting the viral replication cycle. The formation of this covalent bond has been corroborated by nanoLC-ESI-QTOF-MS analysis.[1]

Quantitative Data Summary

The inhibitory potency of GRL-1720 against SARS-CoV-2 Mpro and its antiviral activity have been quantified through various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Virus/Enzyme | Assay | Reference |

| IC50 | 0.32 ± 0.02 µM (after 10 min incubation) | SARS-CoV-2 Mpro | Enzymatic Assay | [1] |

| EC50 | 15 ± 4 µM | SARS-CoV-2 | VeroE6 Cell-based Assay (RNA-qPCR) | [1][2][3] |

| Ki | 2.15 ± 0.49 µM | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |

| kinact | 2.53 ± 0.27 min−1 | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |

| kinact/Ki | 19,610 M−1s−1 ± 4,930 M−1s−1 | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |

| CC50 | >100 µM | VeroE6 Cells | Cytotoxicity Assay | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potencies. The following sections provide detailed protocols for key experiments used to characterize GRL-1720.

FRET-based SARS-CoV-2 Mpro Inhibition Assay

This assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds using a fluorogenic substrate.

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro

-

FRET Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

DMSO (anhydrous)

-

GRL-1720

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of GRL-1720 in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired final concentration (e.g., 20 nM).

-

Substrate Preparation: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and then dilute it in Assay Buffer to the desired final concentration (e.g., 20 µM).

-

Assay Reaction: a. In a 96-well plate, add the diluted GRL-1720 solutions. Include controls with Assay Buffer and DMSO only. b. Add the diluted Mpro solution to all wells except the no-enzyme control wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the diluted FRET substrate solution to all wells.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: a. Determine the initial reaction rates from the linear phase of the fluorescence signal. b. Calculate the percentage of inhibition for each GRL-1720 concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. d. For time-dependent inhibition, vary the pre-incubation time of the enzyme and inhibitor before adding the substrate to calculate kinact and Ki.

Antiviral Activity Assay in VeroE6 Cells

This cell-based assay determines the efficacy of GRL-1720 in inhibiting viral replication in a relevant cell line.

Materials:

-

VeroE6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

GRL-1720

-

96-well cell culture plates

-

QIAamp Viral RNA Mini Kit (for RT-qPCR)

-

Reagents for one-step RT-qPCR

-

Primary antibody (e.g., anti-SARS-CoV-2 nucleocapsid protein) and fluorescently labeled secondary antibody (for immunocytochemistry)

-

DAPI (for nuclear staining)

Procedure:

-

Cell Seeding: Seed VeroE6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Treatment and Infection: a. Prepare serial dilutions of GRL-1720 in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of GRL-1720. c. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.[4] d. Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 3 days).[4]

-

Quantification of Viral Replication:

a) Real-Time Quantitative PCR (RT-qPCR): i. Harvest the cell culture supernatants. ii. Extract viral RNA using a viral RNA extraction kit according to the manufacturer's instructions. iii. Perform one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene). iv. Quantify the viral copy numbers in the supernatants. v. Calculate the EC50 value by plotting the percentage of viral replication inhibition against the log of the GRL-1720 concentration.

b) Immunocytochemistry: i. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). ii. Permeabilize the cells (e.g., with 0.1% Triton X-100). iii. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). iv. Incubate with a primary antibody against a viral protein. v. Wash and incubate with a fluorescently labeled secondary antibody and DAPI. vi. Image the cells using a fluorescence microscope or a high-content imaging system. vii. Quantify the number of infected cells based on fluorescence intensity.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of Mpro in the presence of GRL-1720, which can provide evidence of covalent binding.

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro

-

SYPRO Orange dye

-

GRL-1720

-

Buffer (e.g., PBS)

-

Quantitative PCR (qPCR) instrument with a thermal shift assay module

Procedure:

-

Reaction Setup: a. Prepare a master mix containing the Mpro protein and SYPRO Orange dye in the appropriate buffer. b. Prepare serial dilutions of GRL-1720. c. In a qPCR plate, mix the protein-dye master mix with the different concentrations of GRL-1720. Include a no-ligand control.

-

Thermal Denaturation: a. Place the plate in the qPCR instrument. b. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Analysis: a. The instrument will generate a melting curve, plotting fluorescence intensity against temperature. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. c. Determine the Tm for the protein alone and in the presence of each concentration of GRL-1720. d. A shift in the Tm upon addition of the ligand indicates a binding interaction. For covalent inhibitors like GRL-1720, a decrease in Tm can be observed, which has been associated with an apparent destabilization of the protein by the covalently bound compound.[1]

Conclusion

GRL-1720 is a promising covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, involving the irreversible acylation of the catalytic cysteine, effectively blocks viral replication. The quantitative data demonstrate its potency at both the enzymatic and cellular levels. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of GRL-1720 and other similar viral protease inhibitors, which is essential for the continued development of novel antiviral therapeutics.

References

GRL-1720: A Technical Overview of its Antiviral Properties Against SARS-CoV-2

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the initial antiviral characterization of GRL-1720, a small-molecule inhibitor targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections detail its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Antiviral Properties and Mechanism of Action

GRL-1720 has been identified as a potent inhibitor of SARS-CoV-2 replication.[1] Its primary target is the viral main protease (Mpro or 3CLpro), an enzyme critical for the viral life cycle.[1][2] Mpro is responsible for cleaving viral polyproteins into functional, non-structural proteins essential for viral replication and transcription.[3]

GRL-1720 functions as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.[2][4] The proposed mechanism involves a nucleophilic attack on the ester carbon of GRL-1720 by the catalytic dyad (Cys-145 and His-41) within the Mpro active site. This results in the formation of a stable, covalent bond between the carbonyl indoline moiety of GRL-1720 and the catalytic Cys-145 residue, thereby inactivating the enzyme.[1] This covalent modification effectively blocks the protease's ability to process viral polyproteins, thus halting viral replication.[1]

Quantitative Data Summary

The antiviral activity and enzyme inhibition kinetics of GRL-1720 have been quantified through various assays. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antiviral Activity of GRL-1720 against SARS-CoV-2

| Parameter | Cell Line | Value (μM) | Assay Method |

| EC50 ¹ | VeroE6 | 15 ± 4 | RT-qPCR |

| CC50 ² | VeroE6 | >100 | WST-8 Assay |

¹EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication.[1] ²CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.[1]

Table 2: SARS-CoV-2 Mpro Enzymatic Inhibition Kinetics for GRL-1720

| Parameter | Value | Unit | Description |

| IC50 | 0.32 ± 0.02 | μM | Concentration for 50% inhibition of Mpro activity (10 min incubation).[1] |

| Ki | 2.15 ± 0.49 | μM | Inhibitor concentration for 50% of maximal inactivation rate.[1] |

| kinact | 2.53 ± 0.27 | min⁻¹ | Maximal rate of enzyme inactivation.[1] |

| kinact/Ki | 19,610 ± 4,930 | M⁻¹sec⁻¹ | Second-order rate constant of enzyme inactivation.[1] |

Visualized Mechanisms and Workflows

To facilitate a deeper understanding, the mechanism of action and experimental workflows are depicted using diagrams generated with Graphviz (DOT language).

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro

References

- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The GRL-1720 Binding Site on the SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the inhibitor GRL-1720 and the main protease (Mpro or 3CLpro) of SARS-CoV-2. The main protease is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development. GRL-1720 has been identified as a potent inhibitor of this enzyme, and understanding its binding mechanism is crucial for the development of effective therapeutics.

Mechanism of Action: Covalent Inhibition

GRL-1720 is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease.[1] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys-145) located in the active site of the enzyme.[1][2][3] This process is facilitated by the catalytic dyad, which also includes a histidine residue (His-41).[1] The catalytic dyad engages in a nucleophilic attack on the ester carbon of GRL-1720, leading to the covalent modification of Cys-145 and the irreversible inactivation of the protease.[1] The formation of this covalent bond has been confirmed through nanoLC-ESI-QTOF-MS analysis.[1]

Quantitative Data Summary

The inhibitory activity and kinetic parameters of GRL-1720 against the SARS-CoV-2 main protease have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Description |

| EC50 | 15 ± 4 µM | The half-maximal effective concentration in a cell-based assay, indicating the concentration of GRL-1720 that inhibits 50% of viral replication.[1][4] |

| IC50 | 0.32 ± 0.02 µM | The half-maximal inhibitory concentration in an enzymatic assay after a 10-minute incubation, representing the concentration of GRL-1720 required to inhibit 50% of the main protease's activity.[1] |

| kinact | 2.53 ± 0.27 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.[1] |

| Ki | 2.15 ± 0.49 µM | The inhibitor concentration at which the rate of inactivation is half-maximal, reflecting the initial binding affinity of the inhibitor to the enzyme.[1] |

| kinact/Ki | 19,610 M⁻¹sec⁻¹ | The second-order rate constant, which represents the overall efficiency of the irreversible inhibition.[1] |

Experimental Protocols

The characterization of GRL-1720's interaction with the main protease involved several key experimental methodologies. Detailed descriptions of these protocols are provided below.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the enzymatic activity of the main protease and the inhibitory effects of compounds like GRL-1720.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the main protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant, purified SARS-CoV-2 main protease.

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS or a substrate with an Abz/Tyr(3-NO2) FRET pair).[4][5]

-

Assay Buffer: Typically composed of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[4]

-

Test compound (GRL-1720) dissolved in DMSO.

-

Black, flat-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for Dabcyl/EDANS).[4]

-

-

Procedure:

-

Prepare a working solution of the main protease in cold assay buffer to the desired final concentration (e.g., 40 nM).[4]

-

In the microplate, add the test compound (GRL-1720) at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add the main protease working solution to all wells except for the blank controls.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Incubate the plate at room temperature, protected from light, for a predetermined period (e.g., 2 hours), ensuring the reaction remains in the linear range.[4]

-

Measure the fluorescence intensity at regular intervals using the plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal over time.

-

Determine the percent inhibition for each concentration of GRL-1720 compared to the negative control.

-

Calculate the IC50 value by fitting the dose-response curve.

-

For irreversible inhibitors, time-dependent inhibition assays are performed to determine kinact and Ki values.

-

VeroE6 Cell-Based Antiviral Assay

This assay evaluates the ability of GRL-1720 to inhibit SARS-CoV-2 replication in a cellular context.

Principle: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are treated with the test compound and then infected with the virus. The extent of viral replication is quantified by measuring the amount of viral RNA in the cell culture supernatant using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Detailed Methodology:

-

Cell Culture and Infection:

-

Seed Vero E6 cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate overnight.[6]

-

Pre-treat the cells with various concentrations of GRL-1720 for 2 hours.[6]

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell.[6]

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh media containing the corresponding concentration of GRL-1720.[6]

-

Incubate the infected cells for a period of 48 to 72 hours.[6][7]

-

-

Viral RNA Quantification (RT-qPCR):

-

Harvest the cell culture supernatant.

-

Extract viral RNA using a suitable kit (e.g., Direct-zol-96 RNA extraction kit).[6]

-

Perform one-step RT-qPCR using primers and probes specific to a SARS-CoV-2 gene, such as the N gene or RdRp gene.[6][8]

-

A typical reaction mixture includes a one-step RT-qPCR master mix, forward and reverse primers, a TaqMan probe, and the extracted RNA template.[9]

-

The thermal cycling conditions generally consist of a reverse transcription step, an initial denaturation, followed by multiple cycles of denaturation and annealing/extension.[9]

-

-

Data Analysis:

-

Generate a standard curve using known quantities of viral RNA to quantify the viral copy numbers in the samples.

-

Determine the EC50 value by plotting the viral RNA levels against the concentration of GRL-1720 and fitting the data to a dose-response curve.

-

nanoLC-ESI-QTOF-MS for Covalent Binding Confirmation

This mass spectrometry technique is used to confirm the covalent adduction of GRL-1720 to the main protease.

Principle: The intact main protease is incubated with GRL-1720, and the resulting complex is analyzed by high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the bound inhibitor fragment confirms the covalent binding.

Detailed Methodology:

-

Sample Preparation:

-

Incubate the purified main protease with GRL-1720 at a specific molar ratio and for a defined period to allow for the covalent reaction to occur.

-

Desalt the protein-inhibitor complex to remove any non-covalently bound inhibitor and interfering substances.

-

-

Mass Spectrometry Analysis:

-

Analyze the intact protein-inhibitor complex using a nano-liquid chromatography system coupled to an electrospray ionization quadrupole time-of-flight (nanoLC-ESI-QTOF) mass spectrometer.

-

Acquire the mass spectra in the positive ion mode.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the molecular weight of the protein.

-

Compare the mass of the GRL-1720-treated main protease with the untreated enzyme.

-

A mass increase that matches the molecular weight of the covalently attached fragment of GRL-1720 confirms the covalent binding.

-

Visualizations

GRL-1720 Covalent Inhibition Mechanism

Caption: Proposed mechanism of GRL-1720 covalent inhibition of the SARS-CoV-2 main protease.

Experimental Workflow for GRL-1720 Characterization

Caption: Experimental workflow for the identification and characterization of GRL-1720.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the GRL-1720 Mpro Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of the GRL-1720 and SARS-CoV-2 main protease (Mpro) complex. GRL-1720 is a notable small molecule inhibitor that demonstrates potent antiviral activity by targeting the Mpro, an essential enzyme for viral replication. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and visual representations of the inhibitor's mechanism of action and associated experimental workflows.

Quantitative Inhibitory Data

The inhibitory efficacy of GRL-1720 against SARS-CoV-2 Mpro and its antiviral activity in cell-based assays have been quantified through various parameters. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Description |

| IC50 | 0.32 ± 0.02 μM | The half-maximal inhibitory concentration of GRL-1720 against SARS-CoV-2 Mpro after a 10-minute incubation.[1] |

| EC50 | 15 ± 4 μM | The half-maximal effective concentration of GRL-1720 in blocking SARS-CoV-2 infectivity in VeroE6 cells.[1][2][3] |

| CC50 | >100 μM | The half-maximal cytotoxic concentration of GRL-1720 in VeroE6 cells, indicating low cytotoxicity.[1] |

| Ki | 2.15 ± 0.49 μM | The inhibition constant, representing the binding affinity of GRL-1720 to SARS-CoV-2 Mpro.[1][4] |

| kinact | 2.53 ± 0.27 min⁻¹ | The rate of enzyme inactivation, indicating time-dependent inhibition.[1][4] |

| kinact/Ki | 19,610 M⁻¹s⁻¹ ± 4,930 | The second-order rate constant, reflecting the efficiency of covalent bond formation.[1] |

Mechanism of Action

GRL-1720 acts as an irreversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1] The inhibitory mechanism involves a nucleophilic attack by the catalytic dyad of the Mpro, specifically the cysteine (Cys-145) and histidine (His-41) residues, on the ester carbon of GRL-1720.[1] This results in the formation of a covalent bond between the sulfur atom of Cys-145 and the carbonyl indoline moiety of GRL-1720, leading to the departure of the chloropyridinyl group.[1] This covalent modification of the active site renders the enzyme inactive, thereby inhibiting the proteolytic processing of viral polyproteins and blocking viral replication.[1] Structural analyses suggest that the carbonyl indoline moiety of GRL-1720 also forms hydrogen-bond interactions with the backbone amine nitrogens of Gly-143 and Cys-145 within the Mpro active site.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of the GRL-1720 Mpro complex are provided below.

SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-based)

This assay quantifies the inhibitory effect of GRL-1720 on the enzymatic activity of recombinant SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20.

-

Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 50 nM.

-

FRET Substrate: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is diluted in the assay buffer to a final concentration of 20 µM.

-

Inhibitor Solution: GRL-1720 is serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

Add 2 µL of the GRL-1720 dilution or DMSO (control) to the wells of a 384-well plate.

-

Add 20 µL of the Mpro solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

-

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Determine the percentage of inhibition for each GRL-1720 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

VeroE6 Cell-Based Antiviral Assay

This assay determines the efficacy of GRL-1720 in inhibiting SARS-CoV-2 replication in a cellular environment.

-

Cell Culture and Infection:

-

Seed VeroE6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Pre-treat the cells with various concentrations of GRL-1720 for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

After a 1-hour incubation, remove the virus inoculum and add fresh media containing the respective concentrations of GRL-1720.

-

-

Quantification of Viral Replication (RT-qPCR):

-

Incubate the infected cells for 48-72 hours.

-

Harvest the cell culture supernatant and extract the viral RNA.

-

Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the viral copy number.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each GRL-1720 concentration compared to the untreated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

-

Cytopathic Effect (CPE) Assay

This assay visually assesses the ability of GRL-1720 to protect cells from virus-induced cell death.

-

Assay Procedure:

-

Following the same cell culture and infection protocol as the antiviral assay, incubate the plates for 3 days.

-

Visually inspect the cell monolayers for cytopathic effects (e.g., cell rounding, detachment) under a light microscope.

-

Alternatively, stain the cells with crystal violet to quantify cell viability.

-

Immunocytochemistry

This technique is used to visualize the presence of viral antigens within infected cells.

-

Cell Preparation:

-

Grow VeroE6 cells on coverslips in a 24-well plate and infect with SARS-CoV-2 in the presence or absence of GRL-1720.

-

After 24-48 hours, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

-

Staining:

-

Block non-specific binding with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody specific for a SARS-CoV-2 antigen (e.g., nucleocapsid protein).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

NanoLC-ESI-QTOF-MS for Covalent Adduct Verification

This mass spectrometry-based method is used to confirm the covalent binding of GRL-1720 to Mpro.

-

Sample Preparation:

-

Incubate recombinant SARS-CoV-2 Mpro with an excess of GRL-1720.

-

Remove the unbound inhibitor using a desalting column.

-

Digest the protein into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the tryptic peptides using nano-liquid chromatography (nanoLC).

-

Analyze the eluted peptides using electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data for a mass shift on the peptide containing the active site Cys-145, corresponding to the mass of the covalently bound GRL-1720 fragment.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive and specific immunohistochemistry protocols for detection of SARS-CoV-2 nucleocapsid and spike pr... [protocols.io]

GRL-1720: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GRL-1720 is an investigational small molecule compound identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). This document provides a comprehensive overview of the currently available preclinical data on the pharmacology and toxicology of GRL-1720. The compound demonstrates irreversible, covalent inhibition of its target, leading to the suppression of viral replication in vitro. This technical guide synthesizes key quantitative data, details experimental methodologies, and presents visual diagrams of its mechanism of action and experimental workflows to support further research and development efforts. It is important to note that the available data is currently limited to in vitro studies.

Pharmacology

Mechanism of Action

GRL-1720 functions as an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1] The proposed mechanism involves a nucleophilic attack on the ester carbon of GRL-1720 by the catalytic dyad of the protease, specifically histidine-41 and cysteine-145.[1] This interaction results in the formation of a stable covalent bond between the carbonyl indoline moiety of GRL-1720 and the cysteine-145 residue of Mpro, thereby inactivating the enzyme.[1] This covalent modification has been confirmed by nano-liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (nanoLC-ESI-QTOF-MS).[1]

Caption: Proposed mechanism of irreversible covalent inhibition of SARS-CoV-2 Mpro by GRL-1720.

In Vitro Efficacy

GRL-1720 has demonstrated potent inhibition of SARS-CoV-2 Mpro enzymatic activity and viral replication in cell-based assays.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro (10 min incubation) | [1] |

| kinact | 2.53 ± 0.27 min⁻¹ | Time-dependent inhibition kinetics | [1] |

| Ki | 2.15 ± 0.49 µM | Time-dependent inhibition kinetics | [1] |

| kinact/Ki | 19,610 ± 4,930 M⁻¹s⁻¹ | Second-order rate constant | [1] |

| EC50 | 15 ± 4 µM | Anti-SARS-CoV-2 activity in VeroE6 cells | [1] |

Toxicology Profile

The available toxicological data for GRL-1720 is currently limited to in vitro cytotoxicity assessments.

| Parameter | Value | Cell Line | Reference |

| CC50 | >100 µM | VeroE6 cells | [1] |

The high CC50 value suggests a favorable in vitro safety profile with low potential for cytotoxicity at effective antiviral concentrations.[1]

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

The inhibitory activity of GRL-1720 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET)-based assay.

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Recombinant SARS-CoV-2 Mpro was purified. GRL-1720 was dissolved in an appropriate solvent to create a stock solution, which was then serially diluted.

-

Incubation: The enzyme was pre-incubated with varying concentrations of GRL-1720 for 10 minutes to allow for inhibitor binding.

-

Reaction Initiation: A specific FRET peptide substrate for Mpro was added to the enzyme-inhibitor mixture to initiate the cleavage reaction.

-

Data Acquisition: The fluorescence intensity was monitored over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (VeroE6 cells)

The antiviral efficacy of GRL-1720 against SARS-CoV-2 was evaluated in a cell-based assay using VeroE6 cells.

Caption: Workflow for determining the antiviral activity of GRL-1720 in VeroE6 cells.

Methodology:

-

Cell Culture: VeroE6 cells were seeded in multi-well plates and cultured until they formed a confluent monolayer.

-

Viral Infection: The cells were exposed to the SARS-CoV-2 virus for 1 hour to allow for viral entry.[1]

-

Compound Treatment: After the infection period, the virus-containing medium was removed, and the cells were washed. Fresh medium containing various concentrations of GRL-1720 was then added.[1]

-

Incubation: The treated cells were incubated for 3 days to allow for viral replication.[1]

-

Quantification of Viral Load: The viral copy numbers in the cell culture supernatants were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1]

-

Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the reduction in viral copy number against the compound concentration.

Cytotoxicity Assay

The cytotoxicity of GRL-1720 was assessed in parallel with the antiviral activity assay in VeroE6 cells.

Methodology:

-

Cell Treatment: Uninfected VeroE6 cells were exposed to the same concentrations of GRL-1720 as in the antiviral assay.

-

Incubation: The cells were incubated for 3 days.

-

Viability Assessment: Cell viability was measured using a standard method, such as a neutral red uptake assay or a tetrazolium-based (MTT or WST) assay.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) was calculated by plotting cell viability against the compound concentration.

Discussion and Future Directions

GRL-1720 shows promise as a potential antiviral agent against SARS-CoV-2 due to its potent and specific mechanism of action against the viral main protease. The in vitro data indicates a favorable therapeutic window, with a significant separation between its effective antiviral concentration and its cytotoxic concentration.

However, the current understanding of GRL-1720 is limited to its in vitro profile. To advance its development, further studies are essential, including:

-

Pharmacokinetics: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are required to understand the compound's behavior in vivo.

-

In Vivo Efficacy: Evaluation of antiviral activity in relevant animal models of SARS-CoV-2 infection is a critical next step.

-

In Vivo Toxicology: A full suite of preclinical safety studies, including single and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology, is necessary to characterize its safety profile.

-

Resistance Profiling: In vitro selection studies are needed to identify potential resistance mutations in the SARS-CoV-2 Mpro.

References

Methodological & Application

Application Notes and Protocols: Setting up a GRL-1720 Cell-Based Assay with VeroE6 Cells

Introduction

GRL-1720 is a small molecule compound featuring an indoline moiety that has been identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1] Mpro is a viral cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins into functional, non-structural proteins required for viral replication.[1] GRL-1720 acts as an irreversible, covalent inhibitor, binding to the catalytic Cys-145 residue in the Mpro active site.[1]

VeroE6 cells, a kidney epithelial cell line from an African green monkey, are highly susceptible to SARS-CoV-2 infection and are widely used in virology for viral propagation and the evaluation of antiviral compounds.[2][3][4] This document provides a detailed protocol for setting up a cell-based assay using VeroE6 cells to evaluate the antiviral efficacy of GRL-1720 against SARS-CoV-2.

Principle of the Assay

The primary assay described here quantifies the antiviral activity of GRL-1720 by measuring the reduction in viral RNA in the supernatant of infected VeroE6 cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). VeroE6 cells are seeded and pre-treated with various concentrations of GRL-1720 before being infected with SARS-CoV-2. After a 3-day incubation period, the amount of viral progeny released into the culture supernatant is quantified.[1][2] A parallel assay is run to determine the cytotoxicity of the compound, allowing for the calculation of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Mechanism of Action of GRL-1720

SARS-CoV-2 enters the host cell and releases its genomic RNA into the cytoplasm. The host cell's ribosomes translate this RNA into two large polyproteins, pp1a and pp1ab. The viral main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps). This proteolytic processing is a critical step for the assembly of the viral replicase-transcriptase complex (RTC), which orchestrates viral genome replication and transcription.

GRL-1720 specifically targets and inhibits Mpro. The catalytic dyad of Mpro, His-41 and Cys-145, is involved in a nucleophilic attack on the ester carbon of GRL-1720.[1] This results in the formation of a covalent bond between the carbonyl indoline moiety of the compound and the Cys-145 residue of the protease, irreversibly inactivating the enzyme.[1] By inhibiting Mpro, GRL-1720 prevents the maturation of viral proteins, thereby blocking viral replication.[1]

Experimental Workflow

The overall workflow for assessing the antiviral efficacy of GRL-1720 involves parallel culture plates for determining antiviral activity and cytotoxicity. The process includes cell seeding, compound treatment, viral infection, incubation, and finally, endpoint analysis.

Data Presentation

Table 1: In Vitro Activity of GRL-1720 against SARS-CoV-2 in VeroE6 Cells

| Parameter | Value | Assay Method | Reference |

| EC50 | 15 ± 4 µM | RT-qPCR | [1] |

| CC50 | >100 µM | WST-8 Assay | [1] |

| IC50 (Mpro enzyme) | 0.32 ± 0.02 µM | FRET-based Assay | [1] |

Experimental Protocols

Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Protocol 1: VeroE6 Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

Cell Propagation: Culture VeroE6 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS).

-

Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes, or until cells detach.

-

Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.

-

Centrifugation: Centrifuge the cells at 125 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Split the cells at a ratio of 1:4 to 1:6 for routine maintenance.

Protocol 2: Antiviral Assay (EC50 Determination)

This protocol is adapted from methodologies used to test GRL-1720 and other compounds against SARS-CoV-2.[1][2][4]

-

Cell Seeding: Trypsinize and count VeroE6 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[4] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2X stock of GRL-1720 serial dilutions (e.g., from 200 µM down to 0.1 µM) in assay medium (EMEM with 2% FBS).

-

Compound Addition: The next day, remove the growth medium from the cells. Add 50 µL of the 2X GRL-1720 dilutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Viral Infection: Prepare a SARS-CoV-2 stock diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01-0.05. Add 50 µL of the virus inoculum to each well (except "cells only" controls, which receive 50 µL of assay medium). The final volume in each well is 100 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[1][2][3]

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well for RNA extraction.

-

RNA Extraction: Extract viral RNA from the supernatant using a suitable viral RNA extraction kit according to the manufacturer's instructions.

-

RT-qPCR: Quantify viral RNA using a one-step RT-qPCR kit with primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene).

-

Data Analysis: Determine the concentration of GRL-1720 that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions identical to the antiviral assay plate.

-

Mock Infection: Instead of adding the virus, add 50 µL of plain assay medium to each well.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the antiviral assay plate.

-

Viability Assessment: Measure cell viability using a suitable method, such as a WST-8 or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For WST-8: Add 10 µL of the WST-8 reagent to each well, incubate for 2-4 hours, and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration. The Selectivity Index (SI) can be calculated as CC50 / EC50.

References

- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative RT-qPCR to Measure GRL-1720 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-1720 is a small molecule inhibitor targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. By inhibiting Mpro, GRL-1720 effectively blocks the viral life cycle. Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method to assess the efficacy of antiviral compounds like GRL-1720. This application note provides a detailed protocol for utilizing RT-qPCR to measure the reduction in viral RNA and the modulation of host cell gene expression in response to GRL-1720 treatment.

Principle

This protocol outlines two main applications of RT-qPCR to determine the efficacy of GRL-1720:

-

Quantification of Viral Load: By measuring the levels of a specific SARS-CoV-2 gene (e.g., the N gene), the reduction in viral replication in the presence of GRL-1720 can be quantified.

-

Analysis of Host Cell Gene Expression: SARS-CoV-2 infection significantly alters host cell gene expression, particularly in pathways related to inflammation and the immune response. This protocol provides a method to measure changes in the expression of key host genes involved in the interferon and NF-κB signaling pathways, as well as pro-inflammatory cytokines, to understand the broader impact of GRL-1720 on the host's response to infection.

Materials and Reagents

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 isolate

-

GRL-1720

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

-

SYBR Green or probe-based qPCR master mix

-

Nuclease-free water

-

Forward and reverse primers for target genes (see Tables 1 and 2)

Experimental Protocols

Cell Culture and SARS-CoV-2 Infection

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 24-well plates at a density that will result in 80-90% confluency at the time of infection.

-

On the day of infection, remove the culture medium and wash the cells once with PBS.

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in a minimal volume of serum-free DMEM for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After the 1-hour adsorption period, remove the inoculum and wash the cells twice with PBS to remove unbound virus.

-

Add fresh DMEM containing 2% FBS and varying concentrations of GRL-1720 (e.g., 0, 1, 5, 10, 25, 50 µM). Include a "no virus" control and a "vehicle" (DMSO) control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

RNA Extraction

-

After the incubation period, carefully remove and discard the cell culture supernatant.

-

Wash the cells once with PBS.

-

Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Elute the RNA in nuclease-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

For a typical 20 µL reaction, combine the following components:

-

1 µg of total RNA

-

1 µL of iScript Reverse Transcriptase

-

4 µL of 5x iScript Reaction Mix

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reaction mixture according to the manufacturer's instructions (e.g., 5 min at 25°C, 20 min at 46°C, and 1 min at 95°C).

-

The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mix. For a 20 µL reaction using a SYBR Green-based master mix, combine:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of Nuclease-free water

-

-

Set up the qPCR plate with appropriate controls, including a no-template control (NTC) for each primer set.

-

Run the qPCR plate on a real-time PCR instrument with a thermal cycling protocol similar to the following:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis (for SYBR Green)

-

-

Collect the fluorescence data at the end of each extension step.

Data Presentation

Table 1: Primer Sequences for SARS-CoV-2 and Host Cell Gene Expression Analysis

| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Viral Gene | ||

| SARS-CoV-2 N | GACCCCAAAATCAGCGAAAT | TCTGGTTACTGCCAGTTGAATCTG |

| Host Genes | ||

| Inflammatory Cytokines | ||

| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |

| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |

| Interferon Signaling | ||

| IFN-β | CTTGGATTCCTACAAAGAAGCAGC | TCCTCCTTCTGGAACTGCTGCA[1] |

| STAT1 | ATGGCAGTCTGGCGGCTGAATT | CCAAACCAGGCTGGCACAATTG[2] |

| NF-κB Signaling | ||

| NFKB1 | ATGGCAGACGATGATCCCTAC | TCTGGATTCGCTGAGGTTATCTG |

| Housekeeping Genes | ||

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

| ACTB | CACCATTGGCAATGAGCGGTTC[3] | AGGTCTTTGCGGATGTCCACGT[3] |

| B2M | TGGAGGCGGCATTCACCATT | GCTTACATGTCTCGATCCCAC |

Note: Primer sequences should be validated for specificity and efficiency before use.

Table 2: Quantitative Analysis of GRL-1720 Efficacy

| Treatment | GRL-1720 (µM) | SARS-CoV-2 N Gene (Fold Change vs. Infected Control) | IL-6 (Fold Change vs. Infected Control) | TNF-α (Fold Change vs. Infected Control) | IFN-β (Fold Change vs. Infected Control) | STAT1 (Fold Change vs. Infected Control) | NFKB1 (Fold Change vs. Infected Control) |

| Uninfected | 0 | - | - | - | - | - | - |

| Infected | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| GRL-1720 | 1 | ||||||

| GRL-1720 | 5 | ||||||

| GRL-1720 | 10 | ||||||

| GRL-1720 | 25 | ||||||

| GRL-1720 | 50 |

Data should be presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene and relative to the infected, untreated control.

Mandatory Visualization

Caption: GRL-1720 inhibits SARS-CoV-2 Mpro, blocking replication and downstream inflammatory signaling.

Caption: Workflow for assessing GRL-1720 efficacy using quantitative RT-qPCR.

References

Application Notes and Protocols for GRL-1720 Experiments: Immunocytochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunocytochemical analysis of cellular responses to GRL-1720, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] The following guidelines are designed to assist in the visualization and quantification of viral proteins within infected host cells, thereby offering a method to assess the antiviral efficacy of GRL-1720 at a cellular level.

Introduction

GRL-1720 is a small molecule compound that has demonstrated significant inhibitory activity against the main protease of SARS-CoV-2, a critical enzyme for viral replication.[1] By forming a covalent bond with the catalytic Cys-145 residue of Mpro, GRL-1720 effectively blocks the processing of viral polyproteins, thus halting the viral life cycle.[1] Immunocytochemistry (ICC) is a powerful technique that allows for the visualization of specific proteins within cells. This protocol describes the use of ICC to detect a key SARS-CoV-2 protein (e.g., Nucleocapsid protein) in infected cells treated with GRL-1720, providing a qualitative and potentially quantitative measure of its antiviral effect.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an immunocytochemistry experiment designed to evaluate the efficacy of GRL-1720. The data represents the percentage of infected cells positive for a viral antigen and the mean fluorescence intensity (MFI) of the viral antigen signal in infected cells.

| Treatment Group | Concentration (µM) | Percentage of Infected Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |

| Mock Infected | 0 | 0 | 5.2 ± 1.3 |

| SARS-CoV-2 Infected (Vehicle Control) | 0 | 85.6 ± 5.1 | 875.4 ± 98.2 |

| GRL-1720 | 1 | 42.3 ± 7.8 | 412.7 ± 55.6 |

| GRL-1720 | 5 | 15.8 ± 4.2 | 155.9 ± 32.1 |

| GRL-1720 | 10 | 3.1 ± 1.5 | 45.3 ± 10.8 |

Experimental Protocols

This section provides a detailed methodology for performing immunocytochemistry to assess the effect of GRL-1720 on SARS-CoV-2 infected cells.

Materials and Reagents

-

Cell Line: VeroE6 cells (or other susceptible cell line)

-

Virus: SARS-CoV-2 isolate

-

Compound: GRL-1720

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Rabbit anti-SARS-CoV-2 Nucleocapsid protein antibody

-

Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI)

-

Mounting Medium: Antifade mounting medium

-

Glass coverslips and microscope slides

Protocol

-

Cell Seeding:

-

Viral Infection and Compound Treatment:

-

Once the cells reach the desired confluency, remove the culture medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

After the incubation period, remove the viral inoculum and wash the cells twice with PBS.

-

Add fresh cell culture medium containing either vehicle control (e.g., DMSO) or varying concentrations of GRL-1720.

-

Incubate the plates for 24-48 hours at 37°C.

-

-

Cell Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., rabbit anti-SARS-CoV-2 Nucleocapsid) to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light from this point forward.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[7]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[7]

-

Wash the cells twice with PBS.

-

Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.[7]

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

-

Capture images and analyze the fluorescence intensity and the number of positive cells to quantify the effect of GRL-1720 on viral protein expression.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for immunocytochemical analysis of GRL-1720's antiviral activity.

Signaling Pathway Diagram

Caption: GRL-1720 inhibits viral replication, reducing the trigger for antiviral signaling.

References

- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. health.uconn.edu [health.uconn.edu]

- 3. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]

- 4. Immunocytochemistry (ICC) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. ICC-IF Standard Protocol Atlas Antibodies [atlasantibodies.com]

- 6. You are being redirected... [prosci-inc.com]

- 7. addgene.org [addgene.org]

Application Note and Protocol: FRET-based Enzymatic Inhibition Assay for GRL-1720

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-1720 is a potent irreversible, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[2] Its indispensable role and high conservation among coronaviruses make it an attractive target for antiviral drug development.[2]

This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of GRL-1720 against SARS-CoV-2 Mpro. FRET assays are a sensitive and widely used method for monitoring protease activity and screening for inhibitors in a high-throughput format.[3][4][5][6] The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[4][7]

Principle of the FRET-based Inhibition Assay

The FRET-based assay for SARS-CoV-2 Mpro inhibition utilizes a specific peptide substrate that mimics the natural cleavage site of the enzyme. This substrate is flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, resulting in minimal fluorescence emission. In the presence of active Mpro, the peptide is cleaved, separating the fluorophore from the quencher and causing a measurable increase in fluorescence. The inhibitory effect of a compound like GRL-1720 is quantified by its ability to prevent this cleavage and thus reduce the fluorescence signal.

Caption: Principle of the FRET-based enzymatic assay for Mpro inhibition.

Quantitative Data for GRL-1720

The following tables summarize the reported inhibitory potency of GRL-1720 against SARS-CoV-2 Mpro and its antiviral activity.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro by GRL-1720

| Parameter | Value | Reference |

| IC50 (10 min incubation) | 0.32 ± 0.02 µM | [1] |

| Ki | 2.15 ± 0.49 µM | [1] |

| kinact | 2.53 ± 0.27 min⁻¹ | [1] |